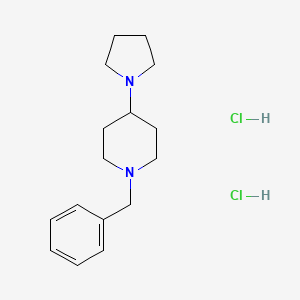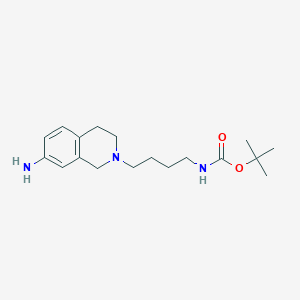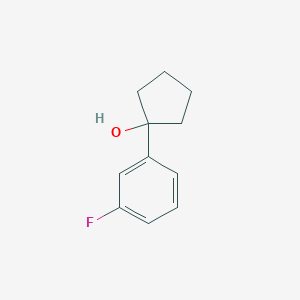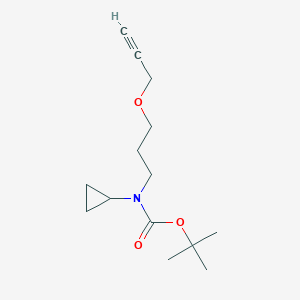![molecular formula C43H74O20 B12088851 [6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calonyctin A-2b is a natural plant growth regulator extracted from the leaves of Calonyction aculeatum (L.) House. It is one of two components of calonyctin A and has a molecular formula of C43H74O20 with a molecular weight of 911.045 . This compound is known for its ability to delay senescence and promote growth in plants, making it a valuable tool in agricultural research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Calonyctin A-2b involves the extraction of the compound from the leaves of Calonyction aculeatum. The process includes several steps of purification and isolation to obtain the pure compound . Specific synthetic routes and reaction conditions are not widely documented, but the compound is typically prepared in a laboratory setting for research purposes.
Industrial Production Methods: Industrial production methods for Calonyctin A-2b are not well-established due to its primary use in research. The compound is usually produced in small quantities and is not commercially available for large-scale agricultural use .
Analyse Chemischer Reaktionen
Types of Reactions: Calonyctin A-2b undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving Calonyctin A-2b include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from the reactions of Calonyctin A-2b include derivatives with enhanced plant growth regulatory properties.
Wissenschaftliche Forschungsanwendungen
Calonyctin A-2b has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and agriculture. It is used to study plant growth regulation, delay senescence, and increase crop yields . The compound has been shown to increase the tuber yield of potato plants and enhance the growth of sweet potato plants . Additionally, it is used in research to understand the molecular mechanisms underlying plant growth and development .
Wirkmechanismus
The mechanism of action of Calonyctin A-2b involves its interaction with specific molecular targets in plants. The compound delays senescence by increasing chlorophyll content and enhancing root oxidizability and soluble protein content . These effects are mediated through pathways that regulate plant growth and development, leading to increased crop yields and improved plant health .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Calonyctin A-2b include other plant growth regulators such as gibberellins, cytokinins, and auxins. These compounds also promote plant growth and development but differ in their specific mechanisms of action and molecular targets .
Uniqueness: Calonyctin A-2b is unique in its ability to delay senescence and promote growth in a wide range of plant species. Its specific molecular structure and interaction with plant growth pathways set it apart from other plant growth regulators .
Conclusion
Calonyctin A-2b is a valuable compound in agricultural research, known for its ability to promote plant growth and delay senescence. While its industrial production methods are not well-established, its applications in scientific research continue to expand, providing insights into plant growth regulation and development.
Eigenschaften
Molekularformel |
C43H74O20 |
|---|---|
Molekulargewicht |
911.0 g/mol |
IUPAC-Name |
[6,25,26,32-tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C43H74O20/c1-18(2)25-16-14-12-10-9-11-13-15-17-26(45)59-37-34(60-39(53)19(3)20(4)44)29(48)23(7)56-42(37)61-35-30(49)24(8)57-43(62-36-32(51)28(47)22(6)55-41(36)58-25)38(35)63-40-33(52)31(50)27(46)21(5)54-40/h18-25,27-38,40-44,46-52H,9-17H2,1-8H3 |
InChI-Schlüssel |
YMZMABJWBKTPSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C2C(O1)OC(CCCCCCCCCC(=O)OC3C(C(C(OC3OC4C(C(OC(C4OC5C(C(C(C(O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)




![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)
